3-nitro-N-(2,2,2-trifluoroethyl)benzamide

Physicochemical characterization Lipophilicity Chromatographic behavior

Researchers requiring a defined N-(2,2,2-trifluoroethyl)benzamide scaffold for SAR or intermediate synthesis face isomer-specific property variations. This 3-nitro isomer offers a distinct electronic and lipophilic profile versus 4-nitro or unsubstituted analogs. - **Computed properties**: LogP 1.8869, TPSA 72.24 Ų - critical for reproducible ADME predictions. - **Synthetic utility**: Direct precursor to 3-amino-N-(2,2,2-trifluoroethyl)benzamide via H2/Pd-C or SnCl2/HCl reduction. - **Supply certainty**: ≥98% purity, MDL MFCD06675043, stocked at 2-8°C dry sealed - no custom synthesis delays.

Molecular Formula C9H7F3N2O3
Molecular Weight 248.161
CAS No. 26930-22-3
Cat. No. B2811308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-nitro-N-(2,2,2-trifluoroethyl)benzamide
CAS26930-22-3
Molecular FormulaC9H7F3N2O3
Molecular Weight248.161
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC(F)(F)F
InChIInChI=1S/C9H7F3N2O3/c10-9(11,12)5-13-8(15)6-2-1-3-7(4-6)14(16)17/h1-4H,5H2,(H,13,15)
InChIKeyRKFVGHWZEUZDGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitro-N-(2,2,2-trifluoroethyl)benzamide: Key Characteristics and Procurement


3-Nitro-N-(2,2,2-trifluoroethyl)benzamide (CAS 26930-22-3) is an organic compound with the molecular formula C9H7F3N2O3 and a molecular weight of 248.16 g/mol . It belongs to the class of N-substituted benzamides, characterized by a nitro group (-NO2) at the meta position of the benzene ring and a 2,2,2-trifluoroethyl group (-CH2CF3) attached to the amide nitrogen . The compound serves primarily as a synthetic intermediate or building block in organic chemistry, with the nitro group providing a versatile handle for reduction to the corresponding amine and subsequent derivatization .

Reducible meta-nitro group provides synthetic entry to 3-amino benzamide derivatives
Meta-nitro substitution yields distinct lipophilicity and polar surface area versus unsubstituted and 4-nitro analogs
Available from multiple vendors with defined purity and storage specifications for reproducible synthesis

In-Class Substitution Challenges for 3-Nitro-N-(2,2,2-trifluoroethyl)benzamide


Within the N-(2,2,2-trifluoroethyl)benzamide class, the position and electronic nature of aromatic substituents critically influence physicochemical properties and reactivity. Protonation equilibria studies of eight ring-substituted N-(2,2,2-trifluoroethyl)benzamides demonstrate that substituent effects on basicity follow different correlation patterns (σ+ versus σ) compared to N-ethylbenzamide analogs [1]. This establishes that the 3-nitro substitution pattern is not freely interchangeable with the 4-nitro positional isomer (CAS 365425-94-1) or unsubstituted N-(2,2,2-trifluoroethyl)benzamide (CAS 348-08-3) without altering key molecular properties relevant to synthetic utility or biological performance.

Positional isomerism (3-nitro vs 4-nitro) alters protonation equilibrium and reactivity correlation, limiting direct interchange in synthesis workflows.
3-Nitro substitution substantially lowers lipophilicity relative to the unsubstituted analog, affecting chromatographic retention and partition behavior during purification.
Absence of reducible nitro group in non-nitrated analogs eliminates the direct synthetic pathway to 3-amino derivatives, making them unsuitable replacements.

Comparative Evidence for 3-Nitro-N-(2,2,2-trifluoroethyl)benzamide


Lipophilicity (LogP) Differentiation from Unsubstituted Analog

The 3-nitro substitution substantially reduces calculated lipophilicity compared to the unsubstituted N-(2,2,2-trifluoroethyl)benzamide (CAS 348-08-3). The target compound has a computed LogP of 1.8869, whereas the unsubstituted analog has a computed LogP of 2.3696 [1]. This ~0.48 LogP unit decrease reflects the polar, electron-withdrawing character of the meta-nitro group and translates to altered chromatographic retention and partition behavior that impacts purification and formulation considerations.

Lipophilicity (LogP)
Data to verify
Target: LogP = 1.8869
Comparator (CAS 348-08-3): LogP = 2.3696
ΔLogP = −0.48
Lower lipophilicity influences chromatographic retention and partition behavior
Computed values; experimental validation recommended
Physicochemical characterization Lipophilicity Chromatographic behavior

Topological Polar Surface Area: 3-Nitro vs. 4-Nitro Isomer

Positional isomerism affects computed topological polar surface area (TPSA), a key descriptor for predicting membrane permeability and oral bioavailability. The 3-nitro isomer (target compound) has a computed TPSA of 72.24 Ų . The 4-nitro positional isomer (CAS 365425-94-1) has a computed TPSA of 74.9 Ų [1]. While the difference is modest (~2.66 Ų), it confirms that the two regioisomers are computationally distinct entities with different predicted ADME profiles.

Topological PSA
Data to verify
TPSA = 72.24 Ų (vs 74.9 Ų for 4-nitro isomer)
Modest TPSA difference may affect predicted membrane permeability
Computed values; requires experimental ADME validation
Physicochemical characterization Polar surface area Drug-likeness prediction

Reducible Nitro Group as a Synthetic Handle

The meta-nitro group on the target compound provides a synthetically versatile reduction handle that is absent in non-nitrated N-(2,2,2-trifluoroethyl)benzamide analogs. The nitro group can be selectively reduced to the corresponding 3-amino-N-(2,2,2-trifluoroethyl)benzamide using hydrogen gas with a palladium catalyst or chemical reductants such as tin(II) chloride in hydrochloric acid . This enables downstream functionalization via diazotization, amide coupling, or reductive amination—transformations inaccessible to the unsubstituted benzamide comparator (CAS 348-08-3) without separate nitration steps.

Synthetic Handle
Class-level inference
Reducible meta-nitro group enables conversion to 3-amino derivative
Provides direct route to 3-amino intermediates without separate nitration
Reduction conditions: H₂/Pd-C or SnCl₂/HCl
Organic synthesis Building block Functional group interconversion

Supplier Purity and Storage Specifications

Commercially available batches of 3-nitro-N-(2,2,2-trifluoroethyl)benzamide (CAS 26930-22-3) are supplied with a minimum purity specification of 95% or ≥98% depending on vendor, with molecular weight confirmed at 248.16 g/mol and MDL number MFCD06675043 [1]. The compound requires storage sealed in dry conditions at 2-8°C . These specifications provide procurement-relevant benchmarks for quality assessment and inventory planning that differ from those of less characterized or custom-synthesis-only analogs.

Procurement Specification
Specification review
Purity ≥98% (ChemScene) or 95% (AKSci); MDL MFCD06675043; storage 2–8 °C dry sealed
Defined purity specs reduce supply chain uncertainty
Vendor specifications as of April 2026
Procurement specification Quality control Storage stability

Application Scenarios for 3-Nitro-N-(2,2,2-trifluoroethyl)benzamide


Medicinal Chemistry Lead Optimization

Research programs optimizing lead compounds where lipophilicity (LogP) and polar surface area (TPSA) are critical parameters should procure the 3-nitro isomer specifically. The computed LogP of 1.8869 and TPSA of 72.24 Ų differentiate it from both the more lipophilic unsubstituted analog (LogP = 2.3696) [1] and the 4-nitro positional isomer (TPSA = 74.9 Ų) [2]. Using the correct isomer from the outset avoids confounding SAR interpretation and ensures reproducible ADME predictions.

Synthesis of 3-Amino Derivatives via Nitro Reduction

Researchers requiring 3-amino-N-(2,2,2-trifluoroethyl)benzamide as a downstream intermediate should procure the 3-nitro compound as the direct precursor. The meta-nitro group can be reduced to the corresponding amine using catalytic hydrogenation (H2/Pd-C) or chemical reduction (SnCl2/HCl) . This synthetic route is more direct than nitrating unsubstituted N-(2,2,2-trifluoroethyl)benzamide (CAS 348-08-3), which would require additional steps and regioselectivity control.

Benzamide-Based Kinase Inhibitor SAR Studies

Given the established precedent for 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors , the 3-nitro compound may serve as a SAR probe in kinase inhibitor programs. The electron-withdrawing nitro group at the meta position provides a distinct electronic profile compared to halogenated or trifluoromethylated 3-substituted analogs, enabling systematic evaluation of substituent effects on target binding and selectivity.

Quality-Controlled Procurement for Reproducibility

For laboratories requiring documented purity and validated storage conditions, the 3-nitro compound is available from established vendors with defined specifications (≥98% purity, MDL MFCD06675043, storage at 2-8°C dry sealed) . This contrasts with the 4-nitro isomer, which is listed as custom synthesis only without standard stock specifications [3], introducing longer lead times and quality validation burdens. Procurement of the 3-nitro isomer from qualified suppliers supports experimental reproducibility and reduces supply chain variability.

Application
Selection Property
Validation Focus
Lead optimization ADME prediction
Isomer-specific LogP and TPSA profile
Confirm computed physicochemical values experimentally
3-Amino intermediate synthesis
Reducible meta-nitro group
Reduction efficiency and yield optimization
Kinase inhibitor SAR probe
Meta-nitro electronic profile
Kinase inhibition assay and selectivity profiling
Reproducible synthesis procurement
Defined purity and storage specifications
Lot-to-lot consistency and supply chain stability
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